tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Catalog No.
S544680
CAS No.
153086-78-3
M.F
C11H24N2O4
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carba...

CAS Number

153086-78-3

Product Name

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

IUPAC Name

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

Molecular Formula

C11H24N2O4

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14)

InChI Key

OCUICOFGFQENAS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG2-amine

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN

Description

The exact mass of the compound tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is 248.1736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Linker Molecule: The molecule possesses an ethylene glycol chain (repeating -CH2-CH2-O- units) which acts as a spacer arm. This spacer can be used to link biomolecules (such as peptides, proteins, or drugs) to other molecules like carriers, surfaces, or other biomolecules. Linkers are crucial in various applications like targeted drug delivery or creating bioconjugates for diagnostics. ()
  • Amine Precursor: The molecule also contains a protected amine group (due to the tert-Butyl carbamate, Boc, group). This amine group can be deprotected under specific conditions to reveal a primary amine. Primary amines are valuable functional groups in organic chemistry and can be used for further conjugation reactions or modifications to create new molecules with desired properties. ()

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

248.17360725 g/mol

Monoisotopic Mass

248.17360725 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

198227-38-2

Wikipedia

Tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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